molecular formula C12H13ClFNO B12718352 5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone CAS No. 97562-03-3

5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone

Cat. No.: B12718352
CAS No.: 97562-03-3
M. Wt: 241.69 g/mol
InChI Key: RLCUWHNKCGKHPK-UHFFFAOYSA-N
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Description

5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methyl-2-pyrrolidinone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorophenylboronic acid
  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Uniqueness

5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

97562-03-3

Molecular Formula

C12H13ClFNO

Molecular Weight

241.69 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-3-methylpyrrolidin-2-one

InChI

InChI=1S/C12H13ClFNO/c1-7-5-8(15-12(7)16)6-9-10(13)3-2-4-11(9)14/h2-4,7-8H,5-6H2,1H3,(H,15,16)

InChI Key

RLCUWHNKCGKHPK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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